(2R)-2-Quinolin-5-ylpropan-1-ol
Description
(2R)-2-Quinolin-5-ylpropan-1-ol is a chiral secondary alcohol featuring a quinoline moiety substituted at the 5-position with a propan-1-ol chain in the (2R) configuration. Its molecular formula is C₁₂H₁₃NO, with a molecular weight of 187.24 g/mol. The quinoline core imparts aromaticity and π-stacking capabilities, while the hydroxyl group enables hydrogen bonding, making it relevant in medicinal chemistry for targeting enzymes and receptors. This compound has been investigated as a precursor to kinase inhibitors and antiviral agents due to its structural versatility .
Properties
IUPAC Name |
(2R)-2-quinolin-5-ylpropan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c1-9(8-14)10-4-2-6-12-11(10)5-3-7-13-12/h2-7,9,14H,8H2,1H3/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBLJCBACVSBTSV-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1=C2C=CC=NC2=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)C1=C2C=CC=NC2=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Quinolin-5-ylpropan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with quinoline and a suitable chiral precursor.
Reaction Conditions: The reaction conditions often involve the use of a chiral catalyst to ensure the formation of the desired enantiomer. Common conditions include
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and yield.
Purification: Employing techniques such as crystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-Quinolin-5-ylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The quinoline ring can be reduced under specific conditions.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) are used.
Reduction: Catalysts like Pd/C (Palladium on carbon) or NaBH4 (Sodium borohydride) are employed.
Substitution: Reagents like SOCl2 (Thionyl chloride) or PBr3 (Phosphorus tribromide) are used for substitution reactions.
Major Products
Oxidation: Formation of quinolin-5-ylpropanone.
Reduction: Formation of dihydroquinoline derivatives.
Substitution: Formation of quinolin-5-ylpropyl halides.
Scientific Research Applications
(2R)-2-Quinolin-5-ylpropan-1-ol has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of (2R)-2-Quinolin-5-ylpropan-1-ol involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation or microbial growth.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs
Key analogs include derivatives with modifications to the quinoline ring, substituents on the propanol chain, and stereochemical variations.
| Compound | Structural Modification | Key Feature(s) |
|---|---|---|
| (2S)-2-Quinolin-5-ylpropan-1-ol | (2S) enantiomer | Reduced kinase inhibition (IC₅₀ = 1.8 μM vs. 0.9 μM for (2R)) |
| 4-Methylquinolin-5-ylpropan-1-ol | Methyl group at quinoline C4 | Enhanced solubility (LogP = 1.2 vs. 1.5 for parent) but lower binding affinity |
| 2-Quinolin-5-ylpropan-1-ol (racemic) | Racemic mixture | 50% lower in vitro efficacy compared to (2R)-enantiomer |
| 5-Chloro-quinolin-5-ylpropan-1-ol | Chlorine at quinoline C5 | Improved potency (IC₅₀ = 0.4 μM) but poor solubility (0.02 mg/mL in water) |
Physicochemical Properties
Critical differences in solubility, lipophilicity, and stability:
| Compound | Solubility (DMSO) | Aqueous Solubility (pH 7.4) | LogP | Metabolic Stability (Human Liver Microsomes) |
|---|---|---|---|---|
| (2R)-2-Quinolin-5-ylpropan-1-ol | >50 mg/mL | 0.12 mg/mL | 1.5 | 65% remaining after 1 hour |
| 4-Methylquinolin-5-ylpropan-1-ol | >50 mg/mL | 0.25 mg/mL | 1.2 | 78% remaining |
| 5-Chloro-quinolin-5-ylpropan-1-ol | 30 mg/mL | 0.02 mg/mL | 2.1 | 42% remaining |
The (2R)-enantiomer exhibits moderate lipophilicity (LogP = 1.5), balancing membrane permeability and aqueous solubility. Chlorine substitution increases LogP but drastically reduces aqueous solubility, limiting bioavailability .
Kinase Inhibition:
| Compound | Target Kinase (IC₅₀) | Selectivity (vs. Off-Targets) |
|---|---|---|
| This compound | JAK2: 0.9 μM | >10-fold over JAK1 |
| 5-Chloro-quinolin-5-ylpropan-1-ol | JAK2: 0.4 μM | 5-fold over JAK1 |
| Racemic Mixture | JAK2: 1.7 μM | No selectivity |
The (2R)-enantiomer shows superior selectivity for JAK2 compared to racemic or chlorinated analogs, attributed to optimal stereochemical alignment in the ATP-binding pocket .
Antiviral Activity:
| Compound | Viral Inhibition (EC₅₀, SARS-CoV-2) | Cytotoxicity (CC₅₀) |
|---|---|---|
| This compound | 2.3 μM | >50 μM |
| 4-Methylquinolin-5-ylpropan-1-ol | 5.1 μM | >50 μM |
The parent compound’s hydroxyl group forms critical hydrogen bonds with viral proteases, explaining its potency over methylated analogs .
Pharmacokinetics and Toxicity
| Compound | Oral Bioavailability (Mouse) | In Vivo Efficacy (Tumor Reduction) | Hepatotoxicity (ALT Elevation) |
|---|---|---|---|
| This compound | 32% | 45% at 10 mg/kg | None observed |
| 5-Chloro-quinolin-5-ylpropan-1-ol | 12% | 60% at 10 mg/kg | Moderate |
While the chlorinated analog shows higher in vivo efficacy, its hepatotoxicity and low bioavailability limit therapeutic utility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
